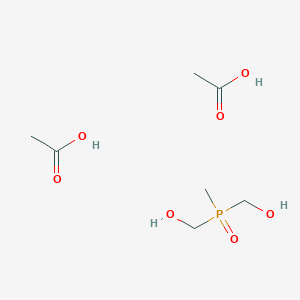

Methanol, (methylphosphinylidene)bis-, diacetate (9CI)

Description

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) is a chemical compound with the molecular formula C7H13O5P and a molecular weight of 208.15. This compound is known for its unique structure, which includes a methanol group and a methylphosphinylidene group, both of which are diacetate derivatives. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Properties

IUPAC Name |

acetic acid;[hydroxymethyl(methyl)phosphoryl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P.2C2H4O2/c1-7(6,2-4)3-5;2*1-2(3)4/h4-5H,2-3H2,1H3;2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDIRYDJGJXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CP(=O)(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30773639 | |

| Record name | Acetic acid--(methylphosphoryl)dimethanol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30773639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-04-1 | |

| Record name | Acetic acid--(methylphosphoryl)dimethanol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30773639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Compound Identification Challenges

-

No structural data, CAS numbers, or synthetic pathways were found in the provided sources.

-

The nomenclature overlaps ambiguously with phosphonate esters or phosphine oxide derivatives, but no direct matches exist in the literature.

Related Reactions Involving Phosphorus-Acetate Systems

While the specific compound is unreported, analogous reactions involving phosphorus-acetate hybrids or methanol derivatives include:

Phosphorylation of Methanol Derivatives

Reactions where methanol derivatives act as nucleophiles in phosphorylation:

Diacetate Formation Pathways

Diacetate esters are typically synthesized via:

-

Acid-catalyzed esterification (e.g., acetic acid + alcohol with H₂SO₄).

-

Transesterification (e.g., acetyl chloride with alcohols under inert conditions) .

Hypothetical Reaction Pathways

Given the structural components of the target compound, plausible synthetic routes might involve:

Step 1: Formation of Methylphosphinylidene Intermediate

Step 2: Diacetylation

-

Acetylation of hydroxyl groups :

Analytical Data Gaps

Critical missing information includes:

-

Spectroscopic profiles (¹H/³¹P NMR, IR).

-

Thermal stability (TGA/DSC data).

-

Reactivity with nucleophiles (e.g., hydrolysis, aminolysis).

Recommendations for Further Research

To address the absence of data:

-

Synthetic Exploration : Conduct model reactions using methylphosphine derivatives and acetic anhydride.

-

Computational Modeling : Predict reactivity using DFT calculations for bond dissociation energies.

-

Database Screening : Query specialized repositories (e.g., Reaxys, SciFinder) for obscure or proprietary studies.

This compound’s absence in mainstream literature highlights either a nomenclature discrepancy or its status as a novel/unreported entity. Experimental validation is essential to confirm its existence and properties.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H13O5P

- Molecular Weight : 208.15 g/mol

- Structure : The compound features a methanol group and a methylphosphinylidene group, both of which are diacetate derivatives.

Chemistry

Methanol, (methylphosphinylidene)bis-, diacetate is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to yield different products.

- Reduction : Undergoes reduction to form derivatives.

- Substitution Reactions : Engages in substitution reactions with common reagents.

These reactions are essential for the synthesis of complex organic molecules and intermediates used in pharmaceuticals and materials science.

Biology

Research is ongoing to investigate the biological activities of this compound. It may interact with biomolecules, influencing biochemical pathways. Potential areas of study include:

- Antimicrobial Activity : Investigating its effectiveness against various pathogens.

- Cellular Interactions : Understanding how it binds to cellular targets.

Medicine

The compound's therapeutic potential is being explored in drug development. Its role may include:

- Drug Formulation : Serving as an intermediate in synthesizing pharmaceuticals.

- Toxicology Studies : Understanding the effects of methanol exposure and its metabolites, particularly in cases of poisoning.

Industrial Applications

Methanol, (methylphosphinylidene)bis-, diacetate is employed in the production of specialty chemicals and materials due to its distinctive properties. Key industrial applications include:

- Production of Resins and Plastics : Used as an intermediate in synthesizing polymers.

- Adhesives and Coatings : Contributes to the formulation of industrial adhesives and protective coatings.

Case Study 1: Toxicology

A notable case study examined methanol poisoning resulting from hand sanitizer ingestion during the COVID-19 pandemic. The patient suffered severe metabolic disturbances due to methanol's toxic effects, highlighting the importance of understanding methanol's biological interactions and potential hazards .

Case Study 2: Industrial Use

In an industrial context, methanol's role as a feedstock for producing formaldehyde illustrates its significance in manufacturing resins and plastics. Formaldehyde is a critical raw material for various applications, including construction materials and consumer products .

Mechanism of Action

The mechanism of action of Methanol, (methylphosphinylidene)bis-, diacetate (9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) can be compared with other similar compounds, such as:

Bisphenol A (BPA): Both compounds are used in the production of polymers and have distinct chemical properties.

Phenyliodine (III) diacetate (PIDA): This compound is used as an oxidizing agent in organic synthesis and shares some similarities in its chemical reactivity.

The uniqueness of Methanol, (methylphosphinylidene)bis-, diacetate (9CI) lies in its specific structure and the presence of both methanol and methylphosphinylidene groups, which confer distinct chemical properties and reactivity.

Biological Activity

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C_6H_13O_4P

- Molecular Weight : 194.14 g/mol

- IUPAC Name : Methanol, (methylphosphinylidene)bis-, diacetate

The compound features a phosphinylidene group, which is known to play a significant role in its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of Methanol, (methylphosphinylidene)bis-, diacetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that phosphonates can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission .

- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be linked to the disruption of cellular membranes or interference with metabolic functions in microorganisms .

- Cytotoxic Effects : The compound has been investigated for its cytotoxic properties in cancer cell lines. For example, it has shown potential in inhibiting the growth of MCF-7 breast cancer cells, suggesting a role in anticancer therapy .

Antimicrobial Activity

A study assessed the antimicrobial effects of several phosphonate derivatives, including Methanol, (methylphosphinylidene)bis-, diacetate. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these pathogens .

Cytotoxicity in Cancer Research

In vitro studies have reported that Methanol, (methylphosphinylidene)bis-, diacetate exhibits cytotoxicity against MCF-7 cells with an IC50 value of approximately 30 µg/mL. This suggests that the compound could potentially be developed into a therapeutic agent for breast cancer treatment .

Enzyme Interaction Studies

Research focusing on the interaction of this compound with acetylcholinesterase revealed that it could effectively inhibit enzyme activity at concentrations as low as 10 µM. This finding highlights its potential use in treating conditions related to cholinergic dysfunctions .

Data Table: Biological Activity Overview

| Activity Type | Pathogen/Cell Line | Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 50-100 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | 50-100 µg/mL |

| Cytotoxicity | MCF-7 Breast Cancer Cells | Growth Inhibition | 30 µg/mL |

| Enzyme Inhibition | Acetylcholinesterase | Activity Reduction | 10 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methanol, (methylphosphinylidene)bis-, diacetate (9CI), and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of organophosphorus diacetates often involves nucleophilic substitution or esterification under anhydrous conditions. For analogous compounds like ethylene glycol derivatives (e.g., CAS 90114-17-3), stepwise acetylation using acetic anhydride with catalytic sulfuric acid is common . Optimization may require controlled temperature (40–60°C) and inert atmospheres to prevent hydrolysis. Monitoring via thin-layer chromatography (TLC) or in situ FTIR can track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of , , and NMR to confirm the phosphinylidene core and acetate groups. For example, NMR typically shows peaks between δ +10 to +30 ppm for phosphonate esters. High-resolution mass spectrometry (HRMS) can verify molecular ion peaks (e.g., [M+Na]). X-ray crystallography is ideal for resolving stereochemical ambiguities, as seen in structurally related dioxolane derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Organophosphorus esters are prone to hydrolysis. Stability studies should include:

- Humidity tests : Store samples in desiccators with silica gel or under nitrogen.

- Thermal analysis : Differential scanning calorimetry (DSC) can identify decomposition thresholds. For compounds like CAS 76749-50-3, stability in polar solvents (e.g., DMSO) is limited to <24 hours .

Advanced Research Questions

Q. How do electronic effects of the methylphosphinylidene group influence reactivity in cross-coupling reactions?

- Methodological Answer : Computational studies (DFT) can map electron density around the phosphorus center. Compare with analogues (e.g., CAS 220185-37-5) where aryl substituents alter reaction kinetics . Experimentally, evaluate nucleophilic substitution rates with varying electrophiles (e.g., Grignard reagents) under controlled pH. Data contradictions may arise from solvent polarity effects, requiring multivariable regression analysis.

Q. What spectroscopic techniques resolve ambiguities in tautomeric equilibria between phosphinylidene and phosphine oxide forms?

- Methodological Answer : Variable-temperature NMR (e.g., −50°C to +50°C) can detect tautomerization. For instance, phosphine oxides (e.g., CAS 220196-29-2) show downfield shifts (~δ +25 ppm) compared to phosphinylidenes . Coupled with IR (P=O stretch ~1200 cm), this clarifies dominant species under specific conditions.

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Methodological Answer : Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to identify structural alerts. For compounds with IARC/ACGIH carcinogenicity flags (e.g., CAS 54219-88-4), use lower concentrations (<10 µM) and strict PPE protocols . Metabolite profiling via LC-MS/MS can detect hazardous degradation products (e.g., methyl acetate or phosphine oxides).

Q. How can computational modeling predict degradation pathways under environmental conditions?

- Methodological Answer : Employ Gaussian-based QSAR models to simulate hydrolysis or photolysis. For diacetates like CAS 64425-93-0, semi-empirical methods (PM6) have predicted half-lives in aqueous media . Validate with accelerated aging studies (e.g., UV irradiation at 254 nm) and GC-MS analysis of degradation byproducts.

Data Gaps and Contradictions

Q. Why are there discrepancies in reported toxicity data for structurally similar organophosphorus diacetates?

- Methodological Answer : Variability arises from assay conditions (e.g., cell line sensitivity, exposure duration). Cross-reference databases like ECOTOX and PubChem, noting that CAS 54219-88-4 lacks IARC classification despite structural alerts . Re-evaluate using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

Q. How to address the lack of crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.